![molecular formula C8H9N3 B150799 (1H-苯并[d]咪唑-2-基)甲胺 CAS No. 5805-57-2](/img/structure/B150799.png)

(1H-苯并[d]咪唑-2-基)甲胺

概述

描述

“(1H-benzo[d]imidazol-2-yl)methanamine” is a chemical compound with the molecular weight of 147.18 . It is also known as 2-(Aminomethyl)-1H-benzimidazole . The compound is a solid at room temperature .

Synthesis Analysis

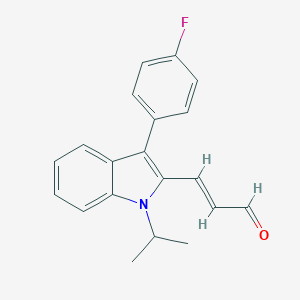

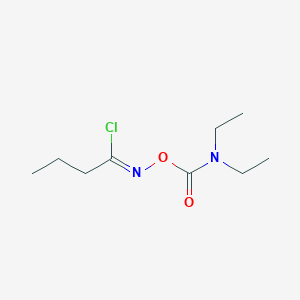

The synthesis of “(1H-benzo[d]imidazol-2-yl)methanamine” can be achieved through a general, inexpensive, and versatile method involving an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .

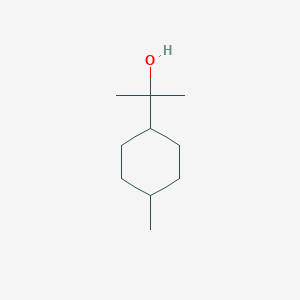

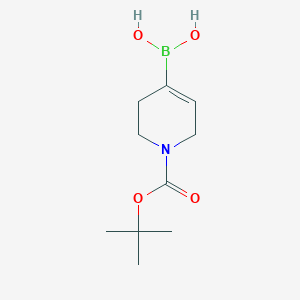

Molecular Structure Analysis

The structure of “(1H-benzo[d]imidazol-2-yl)methanamine” has been characterized using various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy . The InChI key for this compound is UCOSRTUSVXHIMK-UHFFFAOYSA-N .

Chemical Reactions Analysis

The compound has been used in the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . It has also been used in the synthesis of a therapeutic active Pd(II) complex .

Physical And Chemical Properties Analysis

“(1H-benzo[d]imidazol-2-yl)methanamine” is a solid at room temperature . It has a molecular weight of 147.18 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.07 .

科学研究应用

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent. It has shown effectiveness against various microbial strains, indicating its potential use in developing new antimicrobial therapies .

Antitumor and Anticancer Agents

Researchers have explored the use of this compound in the development of antitumor and anticancer agents, highlighting its therapeutic potential in oncology .

Proton Pump Inhibitors

The compound has been utilized in the synthesis of proton pump inhibitors like omeprazole, which are used to treat conditions like gastroesophageal reflux disease (GERD) .

Anti-hypertensive Drugs

It has also been used in the synthesis of anti-hypertensive drugs such as candesartan and telmisartan, which help manage high blood pressure .

Anthelmintics

The compound’s derivatives have been used to create anthelmintics like albendazole and mebendazole, which are used to treat parasitic worm infestations .

Single-Molecule Magnets and Catalysts

Researchers have synthesized Co (II) cubane complexes from derivatives of this compound, which behave as single-molecule magnets and catalysts for water electro-oxidation .

Fluorophores and Near-Infrared Dyes

The compound has been integral in creating red-emitting fluorophores with high quantum yields and near-infrared dyes with absorption maxima near 950 nm .

Metal-Organic Frameworks (MOFs)

Novel MOFs have been prepared using derivatives of this compound, showcasing its versatility in materials science for applications such as gas storage or catalysis .

作用机制

- One study suggests that blocking the AQ signal reception at the level of PqsR (a transcriptional regulator in bacteria) leads to reduced transcription of specific genes, ultimately affecting luminescence readout. While this study doesn’t directly involve our compound, it highlights the importance of understanding transcriptional regulation.

Target of Action

安全和危害

未来方向

属性

IUPAC Name |

1H-benzimidazol-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOSRTUSVXHIMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206777 | |

| Record name | Benzimidazole, 2-(aminomethyl)- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-benzo[d]imidazol-2-yl)methanamine | |

CAS RN |

5805-57-2 | |

| Record name | 1H-Benzimidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5805-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-2-methanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-(aminomethyl)- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

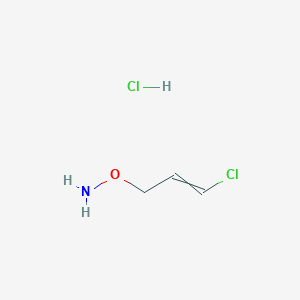

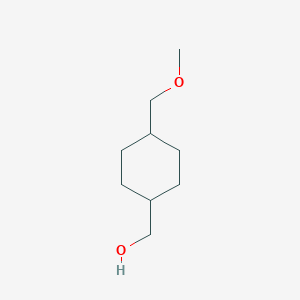

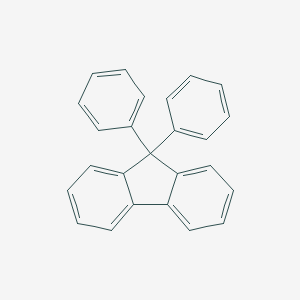

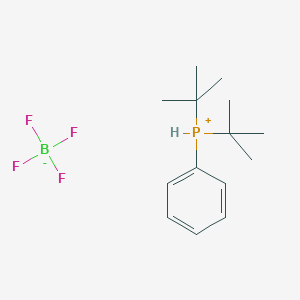

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (1H-Benzimidazol-2-ylmethyl)amine?

A1: (1H-Benzimidazol-2-ylmethyl)amine has the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol. []

Q2: What is the typical coordination behavior of (1H-Benzimidazol-2-ylmethyl)amine?

A2: (1H-Benzimidazol-2-ylmethyl)amine often acts as a tridentate chelating ligand, coordinating to metal ions through its three nitrogen atoms (one amine and two imine nitrogens). []

Q3: What types of metal complexes have been synthesized with (1H-Benzimidazol-2-ylmethyl)amine?

A3: Researchers have successfully incorporated (1H-Benzimidazol-2-ylmethyl)amine into complexes with various transition metals, including manganese(II), [] lead(II), [] and copper(II). [, , , , ]

Q4: What is the significance of the crystal structures obtained for these metal complexes?

A4: Crystallographic studies provide invaluable insights into the coordination geometry around the metal center. For instance, in the copper(II) complex with (1H-Benzimidazol-2-ylmethyl)amine, a distorted octahedral geometry is observed. [] This structural information helps in understanding the properties and potential applications of these complexes.

Q5: Do hydrogen bonds play a role in the crystal structures of these complexes?

A5: Yes, hydrogen bonding is frequently observed in the crystal structures, often involving N—H⋯O, O—H⋯O, N—H⋯Cl, and O—H⋯Cl interactions. [, , , , ] These interactions contribute to the stability and three-dimensional network formation within the crystal lattice.

Q6: Have any interesting supramolecular structures been observed in these complexes?

A6: The presence of π–π stacking interactions between aromatic rings, in addition to hydrogen bonding, can lead to the formation of intricate three-dimensional framework structures in the crystal lattice. [, , , ]

Q7: Beyond its role as a ligand, what other reactions involving (1H-Benzimidazol-2-ylmethyl)amine have been explored?

A7: Research has shown that (1H-Benzimidazol-2-ylmethyl)amine can undergo a fascinating domino fusion reaction in the presence of specific metal ions and reaction conditions. [, ] This process involves multiple bond formations and cyclization steps, highlighting the compound's versatility in complex organic synthesis.

Q8: What is the role of oxygen and water in the domino fusion reaction of (1H-Benzimidazol-2-ylmethyl)amine?

A8: Studies using isotope labeling reveal that both atmospheric oxygen and water contribute oxygen atoms to the final product in the domino fusion reaction. [] This finding underscores the importance of carefully controlling reaction conditions to direct the synthesis toward the desired product.

Q9: How does the metal ion influence the domino fusion reaction?

A9: The choice of metal ion significantly impacts the reaction pathway and product formation. For example, using cobalt(II) leads to the formation of a dimeric cluster with a 2,3,5,6-tetrakis(1-methyl-1H-benzo[d]imidazol-2-yl)pyrazine core. [] In contrast, employing iron(III) yields a stable triheteroarylmethyl radical through a different domino process. []

Q10: What computational methods have been employed to study (1H-Benzimidazol-2-ylmethyl)amine and its reactions?

A10: Density functional theory (DFT) calculations have been instrumental in elucidating the reaction mechanisms and understanding the role of metal ions in directing the domino fusion process. [] These computational studies provide valuable insights complementing experimental observations.

Q11: Has (1H-Benzimidazol-2-ylmethyl)amine or its derivatives shown any promising biological activity?

A11: While the primary focus of the reviewed research is on coordination chemistry and synthetic applications, some studies have investigated the antimicrobial properties of (1H-Benzimidazol-2-ylmethyl)amine and its derivatives. Preliminary results suggest potential for further exploration in this area. [, , ]

Q12: What analytical techniques are commonly used to characterize (1H-Benzimidazol-2-ylmethyl)amine and its complexes?

A12: Researchers utilize a combination of techniques, including elemental analysis, electrical conductivity measurements, thermal analysis (TGA/DSC), infrared spectroscopy (IR), UV-Vis spectroscopy, and single-crystal X-ray diffraction to fully characterize these compounds and their complexes. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)